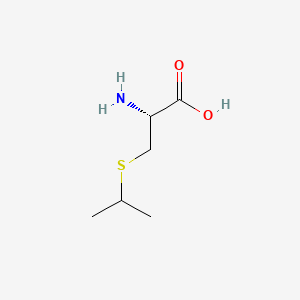
L-Cysteine, S-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid is a chiral amino acid derivative with a unique structure that includes a sulfanyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the alkylation of a chiral amino acid derivative with a suitable sulfanyl-containing reagent under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of (2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The sulfanyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a sulfanyl group.
(2R)-2-amino-3-methylpropanoic acid: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications.
Properties
CAS No. |
5443-40-3 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
RYSXZQIOOACQRG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















